molecular formula C9H7ClIN3O B13333530 1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one

1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one

Cat. No.: B13333530
M. Wt: 335.53 g/mol
InChI Key: KZLFIDWXQMTSEK-UHFFFAOYSA-N
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Description

1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Chemical Reactions Analysis

1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C9H7ClIN3O

Molecular Weight

335.53 g/mol

IUPAC Name

1-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethanone

InChI

InChI=1S/C9H7ClIN3O/c1-4-8(11)9-12-6(5(2)15)3-7(10)14(9)13-4/h3H,1-2H3

InChI Key

KZLFIDWXQMTSEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1I)C(=O)C)Cl

Origin of Product

United States

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